BENGHE Validation & Comparative

Check Availability & Pricing

Atrazine vs. 2-Hydroxyatrazine: A Comparative
Toxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxyatrazine

Cat. No.: B135301

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide
atrazine and its primary metabolite, 2-hydroxyatrazine. The information is compiled from peer-
reviewed scientific literature and regulatory assessments to support research and development
activities.

Executive Summary

Atrazine, a widely used herbicide, undergoes metabolism to various byproducts, with 2-
hydroxyatrazine being a significant metabolite. Toxicological data indicates that 2-
hydroxyatrazine is substantially less toxic than its parent compound, atrazine. This guide
details the differences in their acute, chronic, carcinogenic, genotoxic, and endocrine-disrupting
potentials, supported by experimental data and standardized testing protocols. The
hydroxylation of atrazine to 2-hydroxyatrazine is generally considered a detoxification
pathway.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for atrazine and 2-
hydroxyatrazine, facilitating a direct comparison of their toxic potential.
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Toxicological
Endpoint

Atrazine

2-Hydroxyatrazine

Reference(s)

Acute Oral Toxicity
(LD50)

672 - 3090 mg/kg (rat)

> 5050 mg/kg (rat)

[EXTOXNET PIP,
1996]

Chronic Toxicity
(NOAEL)

0.5 mg/kg/day (rat, 2-
year study)

1.0 mg/kg/day (rat, 2-
year study)

[Atrazine Toxicity:
Analysis of Potential
Modes of Action -
APVMA, 2009]

Carcinogenicity

Group 2A: Probably
carcinogenic to
humans (IARC)

Not classifiable as to
its carcinogenicity to

humans

[IARC Monographs
evaluate the
carcinogenicity of
atrazine, alachlor, and
vinclozolin IARC
Monographs Volume
140 Questions and
Answers (Q&A), 2025]

Endocrine Disruption

Potential endocrine
disruptor; affects the
hypothalamic-
pituitary-gonadal
(HPG) axis.

No significant effects
on pubertal
development or LH

surge in female rats.

[Case study of
Atrazine as an
Endocrine Disrupting
Chemical: Timing is
Everything., Stoker,
T.], [1.0 TOXICITY
PROFILE OF
HYDROXYATRAZINE

- Regulations.gov]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following

internationally recognized guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD). Below are summaries of the methodologies

for key toxicity assessments.

Acute Oral Toxicity (OECD 423)
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The acute oral toxicity is determined using the Acute Toxic Class Method (OECD Guideline
423).

o Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

e Dosing: A single oral dose of the test substance is administered. The starting dose is
selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

» Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14
days.

o Endpoint: The test allows for the classification of the substance into a toxicity category based
on the observed mortality at different dose levels. For 2-hydroxyatrazine, no mortality was
observed at the limit dose of 5050 mg/kg.

Chronic Toxicity and Carcinogenicity (OECD 451 & 452)

Chronic toxicity and carcinogenicity are often evaluated in combined studies (OECD Guideline
453).

o Test Animals: Rodents, typically rats, of both sexes are used.

» Dosing: The test substance is administered daily in the diet or by gavage for a significant
portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a
control group are used.

o Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly. Hematology and clinical chemistry are performed at
interim periods and at termination.

o Endpoint: At the end of the study, a full necropsy is performed, and organs and tissues are
examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) for non-
cancer effects is determined, and the incidence of tumors is evaluated to assess
carcinogenicity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames
Test) (OECD 471)
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The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

o Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring
strains of Escherichia coli are used.

e Procedure: The tester strains are exposed to the test substance with and without an
exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal
medium.

» Endpoint: A positive result is indicated by a significant, dose-related increase in the number
of revertant colonies (colonies that have regained the ability to synthesize the essential
amino acid) compared to the negative control. Atrazine has shown conflicting results in
genotoxicity studies, while specific data for 2-hydroxyatrazine is limited.

Visualizations
Atrazine Metabolism to 2-Hydroxyatrazine

The following diagram illustrates the primary detoxification pathway of atrazine to 2-
hydroxyatrazine through hydrolysis.

Hydrolysis
. (AtzA enzyme or chemical) 2-Hydroxyatrazine
(Detoxified Metabolite)

Click to download full resolution via product page

Caption: Metabolic conversion of atrazine to 2-hydroxyatrazine.

Atrazine's Endocrine Disruption Signaling Pathway

This diagram depicts a simplified model of atrazine's interference with the hypothalamic-
pituitary-gonadal (HPG) axis, a key mechanism of its endocrine-disrupting effects.[1]
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Caption: Atrazine's disruption of the HPG axis.

General Experimental Workflow for Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical substance.
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Caption: A conceptual workflow for toxicological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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